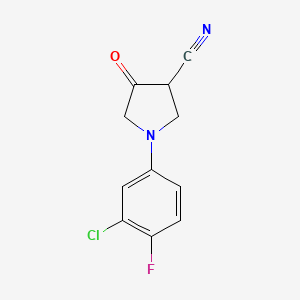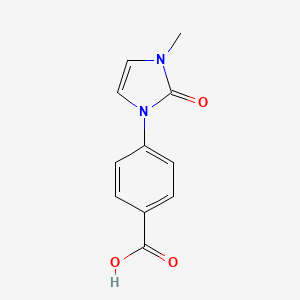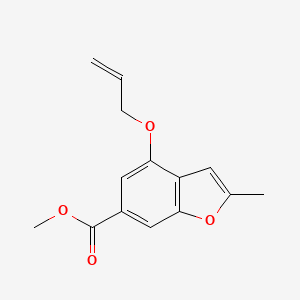
4-Hydroxy-3-((4-methylpiperidin-1-yl)methyl)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Hydroxy-3-((4-methylpiperidin-1-yl)methyl)benzoic acid is a chemical compound with the molecular formula C14H19NO3 It is a derivative of benzoic acid, featuring a hydroxyl group at the 4-position and a 4-methylpiperidin-1-ylmethyl group at the 3-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-3-((4-methylpiperidin-1-yl)methyl)benzoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-hydroxybenzoic acid and 4-methylpiperidine.
Formation of Intermediate: The 4-hydroxybenzoic acid is first converted to an intermediate, such as a benzoic acid derivative, through a series of reactions involving protection and deprotection steps.
Coupling Reaction: The intermediate is then coupled with 4-methylpiperidine using a suitable coupling reagent, such as a carbodiimide, to form the desired product.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain this compound in high purity.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
4-Hydroxy-3-((4-methylpiperidin-1-yl)methyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the carboxylic acid group may produce an alcohol.
Applications De Recherche Scientifique
4-Hydroxy-3-((4-methylpiperidin-1-yl)methyl)benzoic acid has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may be used in studies related to enzyme inhibition and receptor binding due to its structural features.
Industry: It can be used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mécanisme D'action
The mechanism of action of 4-Hydroxy-3-((4-methylpiperidin-1-yl)methyl)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and piperidine groups play a crucial role in binding to these targets, leading to the modulation of their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Hydroxybenzoic acid: A simpler analog with only a hydroxyl group at the 4-position.
4-Methylpiperidine: A related compound with a piperidine ring but lacking the benzoic acid moiety.
4-Hydroxy-3-methylbenzoic acid: Similar structure but with a methyl group instead of the piperidine moiety.
Uniqueness
4-Hydroxy-3-((4-methylpiperidin-1-yl)methyl)benzoic acid is unique due to the presence of both the hydroxyl and piperidine groups, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets, making it valuable for various applications in research and industry.
Propriétés
Formule moléculaire |
C14H19NO3 |
|---|---|
Poids moléculaire |
249.30 g/mol |
Nom IUPAC |
4-hydroxy-3-[(4-methylpiperidin-1-yl)methyl]benzoic acid |
InChI |
InChI=1S/C14H19NO3/c1-10-4-6-15(7-5-10)9-12-8-11(14(17)18)2-3-13(12)16/h2-3,8,10,16H,4-7,9H2,1H3,(H,17,18) |
Clé InChI |
NQICXGKKYLRPTM-UHFFFAOYSA-N |
SMILES canonique |
CC1CCN(CC1)CC2=C(C=CC(=C2)C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-amino-N-[(3S)-1-benzylpyrrolidin-3-yl]-N-cyclopropyl-3-methylbutanamide](/img/structure/B11802164.png)




![tert-Butyl methyl(3,4,5,6-tetrahydro-[2,3'-bipyridin]-6'-yl)carbamate](/img/structure/B11802197.png)


![4-(Benzo[d]thiazol-2-yl)-1H-pyrrole-3-carbonitrile](/img/structure/B11802213.png)
![N-Methyl-1-(3-methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-6-yl)methanamine](/img/structure/B11802219.png)
